molecular formula C22H28O10 B13381914 Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate

Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate

Cat. No.: B13381914
M. Wt: 452.5 g/mol
InChI Key: LHNNGXJHBIKRPZ-UHFFFAOYSA-N
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Description

Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate is a complex organic compound with a unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,3,4,6-pentalenetetracarboxylic acid with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield tetramethyl 2,5-dioxo-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate .

Scientific Research Applications

Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate is unique due to its specific arrangement of hydroxyl and carboxylate groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

tetramethyl 10,13-dihydroxytricyclo[6.3.3.01,8]tetradeca-9,12-diene-9,11,12,14-tetracarboxylate

InChI

InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11,14,23-24H,5-10H2,1-4H3

InChI Key

LHNNGXJHBIKRPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=C(C23C1(CCCCCC2)C(=C(C3C(=O)OC)O)C(=O)OC)C(=O)OC)O

Origin of Product

United States

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